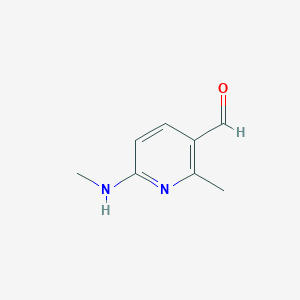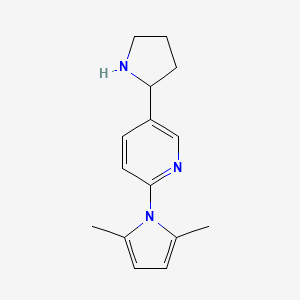
1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and ethylamine.
Formation of Intermediate: The aldehyde group of 2,5-dimethoxybenzaldehyde reacts with ethylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with sodium azide to form the triazole ring.
Carboxylation: The triazole intermediate is then carboxylated using carbon dioxide to yield the final product.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization.
Analyse Des Réactions Chimiques
1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives such as:
1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: Known for its anticancer properties.
2,5-Dimethoxyphenylisopropylamine: A psychoactive compound with serotonergic activity.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
The uniqueness of 1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid lies in its specific structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H15N3O4 |
|---|---|
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O4/c1-4-9-12(13(17)18)14-15-16(9)10-7-8(19-2)5-6-11(10)20-3/h5-7H,4H2,1-3H3,(H,17,18) |
Clé InChI |
NBUIOFATZODTGI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808018.png)

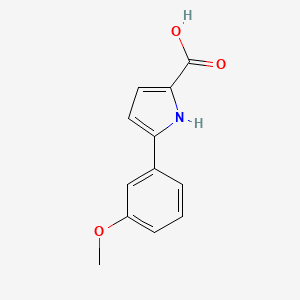
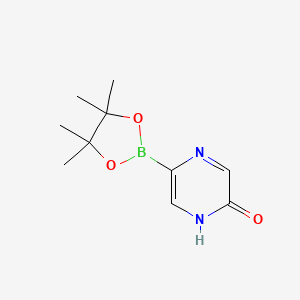


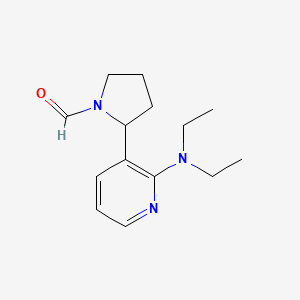
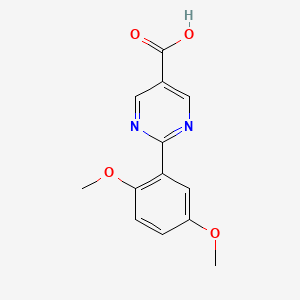
![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11808074.png)

![7-Isopropyl-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11808089.png)
